Mirtazapine-d3
Overview
Description
Mirtazapine-d3 is a deuterated form of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. The deuterium atoms in this compound replace some of the hydrogen atoms in the original mirtazapine molecule, which can potentially alter its pharmacokinetic properties. This compound is of interest in both clinical and research settings due to its potential for improved stability and reduced metabolic degradation compared to non-deuterated mirtazapine .
Mechanism of Action
Target of Action
Mirtazapine-d3, a derivative of Mirtazapine, is likely to share the same primary targets as Mirtazapine. Mirtazapine is a noradrenergic and specific serotonergic antidepressant . It primarily targets the adrenergic α2-autoreceptors and α2-heteroreceptors, as well as the 5-HT2 and 5-HT3 receptors . These receptors play crucial roles in the regulation of mood and behavior .
Mode of Action
This compound’s mode of action is hypothesized to be similar to that of Mirtazapine. Mirtazapine acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which enhances the release of norepinephrine and 5-HT1A–mediated serotonergic transmission . This dual mode of action may be responsible for its rapid onset of action .
Biochemical Pathways
This compound is expected to affect the same biochemical pathways as Mirtazapine. Mirtazapine increases serotonergic transmission, suggesting that the medication may start working more quickly than selective serotonin reuptake inhibitors (SSRIs) . It also affects both the serotonin and norepinephrine systems in the central nervous system .
Pharmacokinetics
The ADME properties of this compound are likely to be similar to those of Mirtazapine. Mirtazapine is extensively metabolized in the liver, mainly by the cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 . It binds to plasma proteins in a nonspecific and reversible way, and its absolute bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism .
Result of Action
The molecular and cellular effects of this compound are expected to be similar to those of Mirtazapine. Mirtazapine has been reported to be efficacious in the management of various conditions. It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery . It also has potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by environmental factors similar to those affecting Mirtazapine. For instance, nutrition, sleep, and physical exercise have been shown to influence the action of Mirtazapine . .
Biochemical Analysis
Biochemical Properties
Mirtazapine-d3 enhances noradrenergic and 5-HT1A–mediated serotonergic neurotransmission by acting as an antagonist at the central α2-adrenergic autoreceptors and heteroreceptors as well as by postsynaptic blockade of 5-HT2 and 5-HT3 receptors . This unique mode of action may be responsible for this compound’s rapid onset of action .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by enhancing the release of norepinephrine and 5-HT1A–mediated serotonergic transmission . This dual mode of action can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It antagonizes the adrenergic α2-autoreceptors and α2-heteroreceptors, blocking 5-HT2 and 5-HT3 receptors . This leads to enhanced release of norepinephrine and 5-HT1A–mediated serotonergic transmission .
Metabolic Pathways
This compound is extensively metabolized in the liver. The cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 are mainly responsible for its metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mirtazapine-d3 involves the incorporation of deuterium atoms into the mirtazapine molecule. One method involves the use of deuterated reagents in the synthesis process. For example, starting with a deuterated carboxylic acid compound, the synthesis proceeds through several steps including the conversion of the carboxylic acid group into a ketone group, followed by reduction to form an intermediate hydroxy compound, and finally, the formation of this compound through further reduction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The use of green chemistry principles, such as solvent-free methods and environmentally friendly reagents, is also considered in industrial production .
Chemical Reactions Analysis
Types of Reactions
Mirtazapine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are used in the synthesis of this compound, as mentioned earlier.
Substitution: Substitution reactions can occur, particularly involving the nitrogen atoms in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include deuterated solvents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of mirtazapine, which can be further analyzed for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Mirtazapine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of mirtazapine.
Biology: Employed in studies investigating the biological effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Explored for its potential to provide more stable and longer-lasting therapeutic effects compared to non-deuterated mirtazapine.
Industry: Utilized in the development of new pharmaceutical formulations and as a tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Mianserin: Another tetracyclic antidepressant with a similar structure and mechanism of action.
Trazodone: An antidepressant with sedative properties, often used for its sleep-inducing effects.
Quetiapine: An atypical antipsychotic with antidepressant properties, used in the treatment of major depressive disorder and bipolar disorder .
Uniqueness of Mirtazapine-d3
This compound stands out due to its deuterium substitution, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This can potentially lead to improved therapeutic outcomes and a better safety profile compared to non-deuterated mirtazapine and other similar compounds .
Properties
IUPAC Name |
5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662131 | |
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216678-68-0 | |
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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